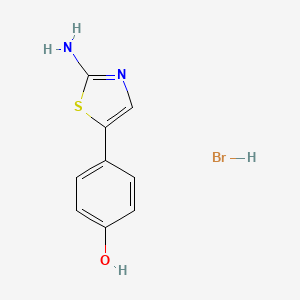

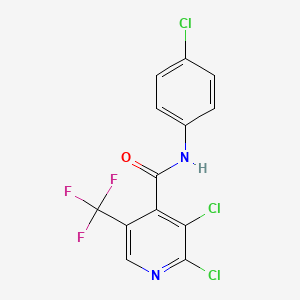

![molecular formula C21H15BrClNO3 B2483499 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 313480-80-7](/img/structure/B2483499.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

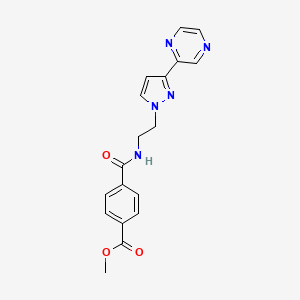

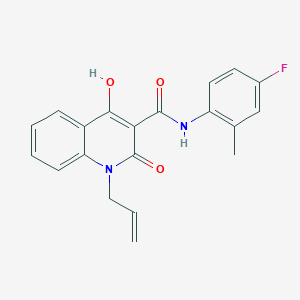

The synthesis of compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide. This process typically includes the reaction of an amino compound with an acyl chloride in a suitable solvent like THF, followed by characterization using NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using single-crystal X-ray diffraction, which reveals details about bond lengths, bond angles, and dihedral angles. Computational methods like DFT calculations further assess the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014).

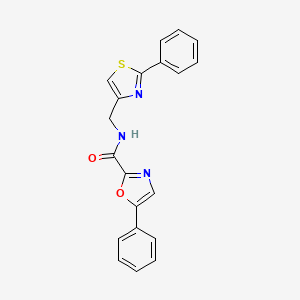

Chemical Reactions and Properties

The reactivity of benzamide derivatives can be explored through various chemical reactions, including amidoalkylation, which involves the introduction of an alkyl group into the amide through reaction with an alkylating agent. This process is used to synthesize various substituted derivatives, highlighting the compound's versatility (Ben-Ishai et al., 1977).

Applications De Recherche Scientifique

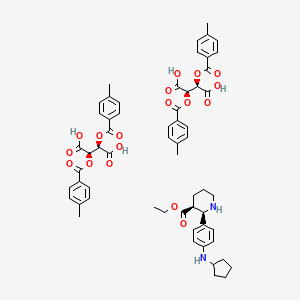

Crystal Structure and Synthon Modularity

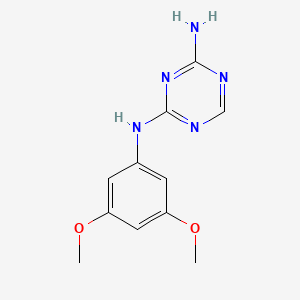

Research on similar compounds, such as 4-bromobenzamide, has been conducted to understand their crystal structures and the potential for synthon modularity. These studies are crucial for the design of cocrystals with desirable properties for pharmaceutical and materials science applications. For instance, the work by Tothadi, Joseph, and Desiraju (2013) on cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids explores Type I and Type II halogen···halogen interactions, highlighting the strategic use of synthon theory for crystal design (Tothadi, Joseph, & Desiraju, 2013).

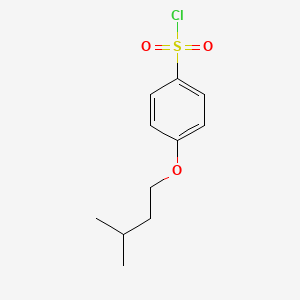

Environmental Persistence and Toxicity of Related Halogenated Compounds

Studies on the environmental impact and toxicity of halogenated compounds, including those related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide, are essential for assessing their safety and ecological implications. For example, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which share some structural similarities with the subject compound, in aquatic environments. This research underscores the importance of understanding the environmental behavior of such compounds, including their biodegradability and potential to form toxic by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

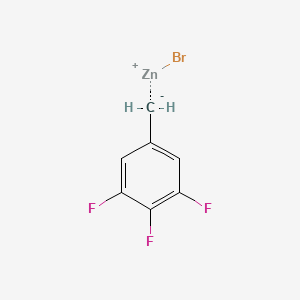

Potential for Advanced Material Synthesis

The exploration of advanced materials often involves the synthesis and application of complex organic compounds. Research into the practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl by Qiu et al. (2009), can offer insights into methodologies that may be applicable to the synthesis and functionalization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide. Such research contributes to the development of new materials with specific optical, electronic, or mechanical properties (Qiu, Gu, Zhang, & Xu, 2009).

Propriétés

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrClNO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDORAAMPXMCYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)